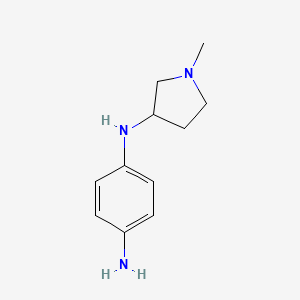
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine core is then chlorinated at the 4-position to introduce the chlorine atom.
Amide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 2-piperidin-1-ylethylamine, under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chlorine or amide positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitrates or sulfates.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups at the chlorine or amide positions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the production of materials, such as polymers or coatings, that require specific chemical properties.
Wirkmechanismus
The mechanism by which 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide: The compound .
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H18ClN3O |
|---|---|
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-4-5-15-12(10-11)13(18)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,18) |
InChI-Schlüssel |
XOWOAOAVPLMSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)C2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

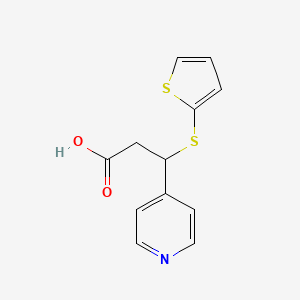
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
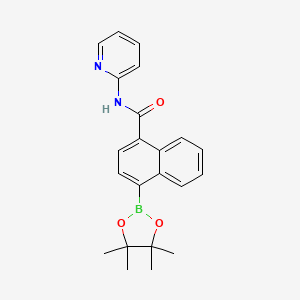

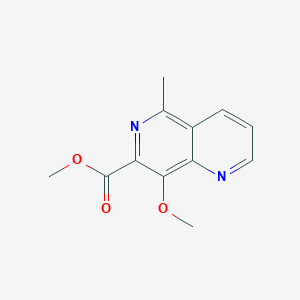
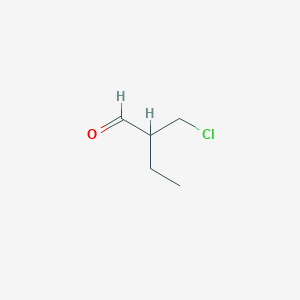
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

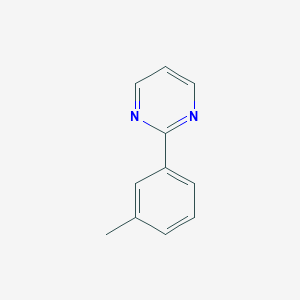
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
